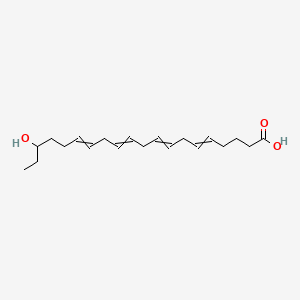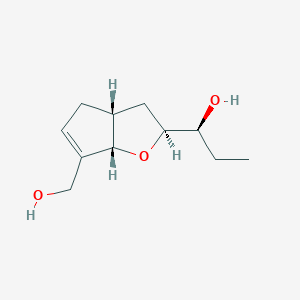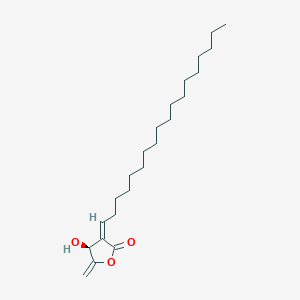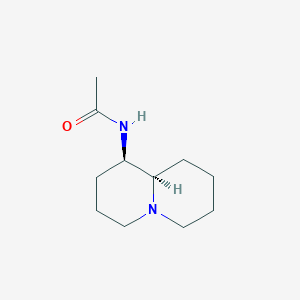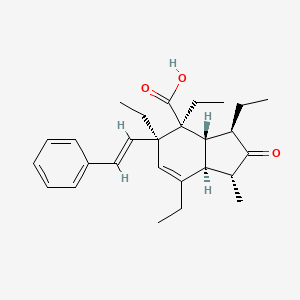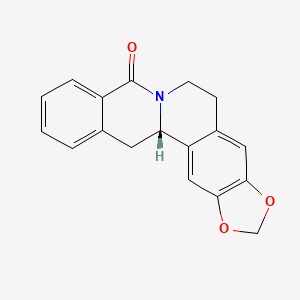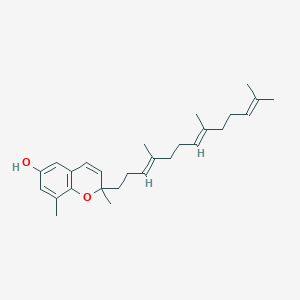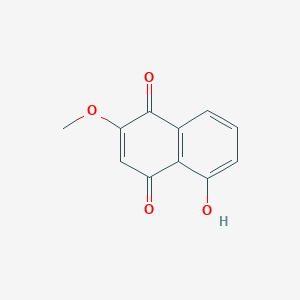
1,2,5-Trihydroxyxanthone
Overview
Description
1,2,5-Trihydroxyxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 5 . It is isolated from Garcinia subelliptica and exhibits antibacterial and antiandrogenic activities .
Synthesis Analysis
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The molecular formula of 1,2,5-Trihydroxyxanthone is C13H8O5 . Its structure is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 5 .Chemical Reactions Analysis
The biosynthetic pathway of xanthones involves the formation of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds . The two main precursors of xanthones, 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone, are formed from this oxidative phenol coupling reaction .Physical And Chemical Properties Analysis
The chemical formula of 1,2,5-Trihydroxyxanthone is C13H8O5 . After glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .Scientific Research Applications
Neurotrophic Factor Expression
1,2,5-Trihydroxyxanthone, closely related to 1,3,7-Trihydroxyxanthone, is significant in neurological research. A study by Yang et al. (2018) demonstrated that 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, significantly stimulates the expression of neurotrophic factors like NGF and BDNF in rat astrocyte primary cultures. This indicates potential applications in treating psychiatric disorders (Yang et al., 2018).
Antioxidant Properties
Research by Minami et al. (1994) identified 1,2,5-Trihydroxyxanthone as having antioxidative properties. Their study isolated this compound from Garcinia subelliptica and evaluated its effectiveness in vitro using assays for antilipidperoxidation and free radical scavenging activity (Minami et al., 1994).
Monoamine Oxidase Inhibition
The xanthone derivatives, including 1,3,7-Trihydroxyxanthone, show promise in inhibiting monoamine oxidase, an enzyme linked to neurological conditions. Ohishi et al. (2000) found that 1,3,7-Trihydroxyxanthone specifically inhibits type B monoamine oxidase, suggesting potential applications in neuropsychiatric and neurodegenerative disease research (Ohishi et al., 2000).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
1,2,5-Trihydroxyxanthone, in the context of polyhydroxylated xanthones from Garcinia succifolia, has been studied for its antibacterial activity and inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase. Duangsrisai et al. (2014) found that related compounds exhibited antibacterial activity against certain Gram-positive bacteria and showed EGFR-tyrosine kinase inhibitory activity (Duangsrisai et al., 2014).
Future Directions
properties
IUPAC Name |
1,2,5-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-4-5-9-10(12(7)17)11(16)6-2-1-3-8(15)13(6)18-9/h1-5,14-15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYMABXVDKBFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300020 | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trihydroxyxanthone | |
CAS RN |
156640-23-2 | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156640-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



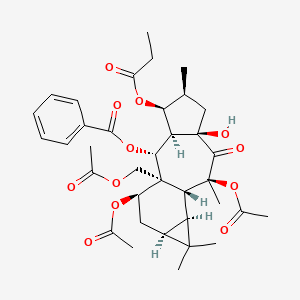
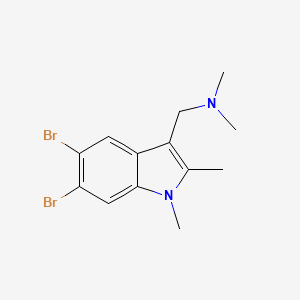
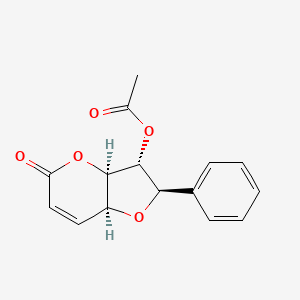
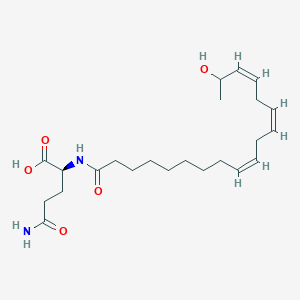
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
